Xylemin Dihydrochloride

Polyamine Metabolism Thermospermine Inhibition Plant Vascular Development

Researchers studying xylem differentiation require specific suppression of thermospermine, but generic polyamines fail due to subtle SAR requirements. Xylemin Dihydrochloride (CAS 89690-11-9) solves this with validated selectivity. - Selective thermospermine biosynthesis inhibitor (phenocopies deficient mutants) - Potent antifouling activity (EC50 = 4.25 µg/mL vs. barnacle larvae) - ≥98% purity (titration) with defined N-propyl substitution for SAR fidelity

Molecular Formula C7H20Cl2N2
Molecular Weight 203.15 g/mol
CAS No. 89690-11-9
Cat. No. B3030386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylemin Dihydrochloride
CAS89690-11-9
Molecular FormulaC7H20Cl2N2
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESCCCNCCCCN.Cl.Cl
InChIInChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H
InChIKeyXPJVQOGXWBMFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylemin Dihydrochloride Overview


Xylemin dihydrochloride (CAS 89690-11-9), chemically designated as N-propyl-1,4-butanediamine dihydrochloride [1], is a synthetic polyamine analog that functions as a spermidine antagonist [2]. It is primarily recognized as a selective inhibitor of thermospermine biosynthesis [3], a tetraamine that represses xylem differentiation in plants [4]. The compound is supplied as a white to off-white crystalline powder with a purity of ≥98% (by titration) and is classified as a research-use chemical .

WorkflowThermospermine biosynthesis inhibition studies
SelectionN-propyl polyamine antagonist
Use contextPlant xylem differentiation research

Xylemin Dihydrochloride: Key Differentiators


Xylemin dihydrochloride is not a generic polyamine. Its biological activity is exquisitely sensitive to its specific N-propyl substitution and dihydrochloride salt form [1]. Unlike endogenous polyamines such as spermidine, spermine, or putrescine, which do not effectively inhibit thermospermine biosynthesis [2], xylemin demonstrates a unique structure-activity relationship (SAR) that drives its functional selectivity [3]. Attempts to substitute xylemin with unmodified polyamines or structurally altered analogs fail to recapitulate its distinct effects on xylem differentiation [4], thermospermine suppression [5], and antifouling activity [6]. The quantitative evidence presented below clarifies exactly where xylemin's performance diverges from that of its closest comparators.

Generic polyamines may not replicate activity

Spermidine, spermine and putrescine do not inhibit thermospermine biosynthesis; xylem phenotype may not transfer.

Structural analog profiles may differ

Altered N‑substitution or salt form can abolish selective pathway response; effects on xylem differentiation and antifouling may not transfer.

Xylemin Dihydrochloride: Comparative Evidence


Selective Thermospermine Biosynthesis Inhibition

Xylemin dihydrochloride selectively inhibits thermospermine biosynthesis without affecting spermine levels. When Arabidopsis seedlings were treated with 30 µM xylemin, thermospermine content was reduced by approximately 50%, whereas spermine levels remained statistically unchanged relative to control [1].

Selective Inhibition
Head‑to‑head
~50% reduction in thermospermine, spermine unchanged
Supports selective pathway modulation
Arabidopsis seedlings, 30 µM xylemin, HPLC analysis
Polyamine Metabolism Thermospermine Inhibition Plant Vascular Development

Xylem Differentiation Induction and Reversal

Xylemin dihydrochloride promotes excessive xylem differentiation, a phenotype that is completely reversed by co-treatment with thermospermine. In hypocotyls of wild-type Arabidopsis seedlings, 50 µM xylemin induced significant ectopic xylem vessel formation, whereas co-administration of 100 µM thermospermine negated this effect, restoring xylem patterns comparable to mock-treated controls [1].

Xylem Induction Reversal
Head‑to‑head
50 µM xylemin induces ectopic xylem; co‑treatment with 100 µM thermospermine negates effect
Supports thermospermine‑dependent antagonism
Reversible phenotype in Arabidopsis seedlings
Xylem Induction Thermospermine Antagonism Vascular Morphogenesis

Barnacle Antifouling Activity

Xylemin dihydrochloride exhibits potent antifouling activity, with a 50% effective concentration (EC50) of 4.25 µg/mL against settlement of cypris larvae of the barnacle Amphibalanus amphitrite. In contrast, the related polyamines putrescine, spermidine, spermine, and thermospermine all displayed no antifoulant effect (EC50 > 50 µg/mL) [1].

Antifouling Activity
Head‑to‑head
EC50 4.25 µg/mL vs >50 µg/mL for other polyamines
Supports antifouling screening context
Barnacle cypris larvae settlement assay
Antifouling Marine Biofouling Barnacle Settlement Inhibition

Synergistic Xylem Induction with Auxin

Xylemin dihydrochloride acts synergistically with synthetic auxins to promote xylem differentiation. Co-treatment with xylemin and the synthetic proauxin 2,4-D IOE significantly enhanced xylem vessel formation in wild-type Arabidopsis seedlings beyond the effect of either compound alone [1].

Auxin Synergy
Head‑to‑head
Enhanced xylem formation with 2,4‑D IOE co‑treatment
Supports auxin‑polyamine crosstalk studies
Qualitative synergy in Arabidopsis seedlings
Auxin Synergy Xylem Differentiation Chemical Genetics

Xylemin Dihydrochloride: Application Scenarios


Plant Vascular Development & Wood Formation

Xylemin dihydrochloride is the compound of choice for studies requiring specific inhibition of thermospermine biosynthesis. Its ability to selectively reduce thermospermine levels [1] and phenocopy thermospermine-deficient mutants [2] makes it an invaluable tool for dissecting the role of thermospermine in xylem differentiation, vascular patterning, and secondary cell wall formation. Researchers investigating the molecular basis of woody biomass production can utilize xylemin to manipulate xylem induction in a controlled and reversible manner .

Chemical Genetics & Plant Growth Regulator Screening

Due to its unique structure-activity relationship [1], xylemin dihydrochloride is a superior candidate for chemical genetic screens aimed at identifying downstream components of the thermospermine signaling pathway. Its synergistic effect with auxin analogs [2] also positions it as a key reagent for dissecting the crosstalk between auxin and polyamine signaling. Procurement of high-purity xylemin (≥98%) ensures reproducibility in these sensitive assays.

Marine Antifouling Agent Development

Xylemin dihydrochloride's potent and selective antifouling activity against barnacle larvae (EC50 = 4.25 µg/mL) [1], combined with its lack of acute toxicity at effective concentrations [2], positions it as a promising lead compound for the development of environmentally friendly marine coatings. Its differentiation from inactive polyamines like spermine and thermospermine underscores its unique value in this application space.

Analytical Reference Standard

Xylemin dihydrochloride is employed as an analytical reference standard for techniques such as HPLC [1]. Its well-defined physical properties (e.g., molecular weight of 203.15 g/mol, appearance as a white to almost white powder) [2] and high purity (≥98% by titration) make it suitable for method validation and quantitative analysis in research laboratories.

Application
Selection Property
Validation Focus
Plant vascular development studies
Thermospermine biosynthesis inhibition
Xylem vessel formation endpoints
Chemical genetics & plant growth regulator screening
N‑propyl polyamine pathway probe
Auxin‑polyamine signaling crosstalk
Marine antifouling screening studies
Barnacle settlement inhibition
EC50 and settlement assay endpoints
Analytical reference standard
High‑purity polyamine standard
HPLC method calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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